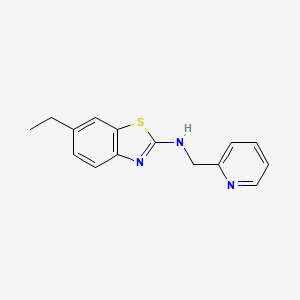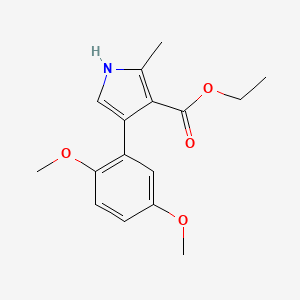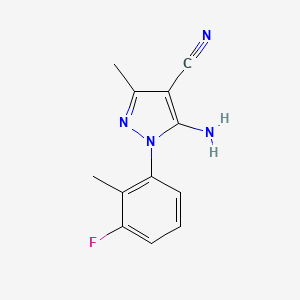
5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
説明
5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, also referred to as 5-AMF-3-MPC, is a small molecule compound that has been studied for its potential therapeutic applications. It is a pyrazole-based compound that can act as a ligand for several different receptors, including the estrogen receptor and the androgen receptor. 5-AMF-3-MPC has been studied for its potential to be used in the treatment of various diseases, including cancer and metabolic disorders.
科学的研究の応用
Synthesis and Characterization
Research on 5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile and its derivatives has focused on synthesis techniques and characterization. For instance, studies have explored the synthesis of novel Schiff bases and pyrazole-4-carbonitrile derivatives, highlighting methods like Gewald synthesis and Vilsmeier-Haack reaction for creating antimicrobial agents and understanding their structural properties through elemental analyses, IR, NMR, and mass spectral data (Puthran et al., 2019). Similarly, Ali et al. (2016) delved into aldol condensation processes for generating pyrazole-4-carbonitrile derivatives, offering insights into their potential for creating substituted pyrazoles and other compounds with various bioactivities (Ali et al., 2016).
Corrosion Inhibition
The chemical has also been investigated for its role in corrosion inhibition. Abdel Hameed et al. (2020) assessed the corrosion inhibition and adsorption properties of heterocyclic derivatives on steel surfaces, demonstrating the potential of such compounds in protecting against corrosion in acidic environments (Abdel Hameed et al., 2020). This research is critical for industrial applications where material longevity and resistance to corrosion are paramount.
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of derivatives of 5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been a significant area of study. Research has shown the effectiveness of these compounds against a variety of microbial strains, indicating their potential in developing new antimicrobial agents. For example, the synthesis of pyrazolopyrimidine derivatives has been linked to anti-inflammatory activity, suggesting a broader pharmacological utility for these compounds in treating inflammation-related disorders (El-Dean et al., 2016).
Material Science and Surface Chemistry
In material science and surface chemistry, the interaction of lysozyme with pyrazole-4-carbonitrile derivatives through fluorescence quenching studies has revealed insights into the molecular interactions and binding mechanisms of these compounds. Such studies are essential for understanding the biocompatibility and potential biomedical applications of these materials (Wu et al., 2007).
特性
IUPAC Name |
5-amino-1-(3-fluoro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c1-7-10(13)4-3-5-11(7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEDLBGIHXPDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




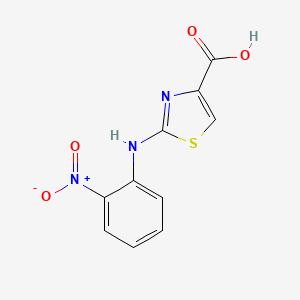
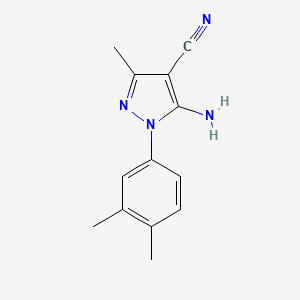
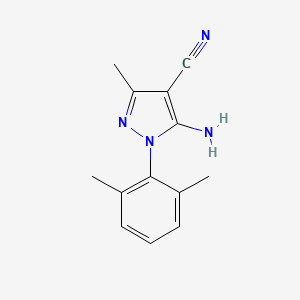
![3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine](/img/structure/B1415348.png)
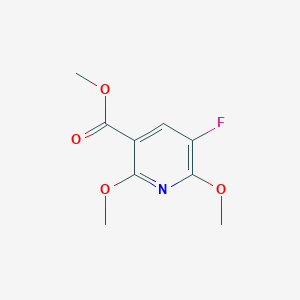
![(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile](/img/structure/B1415355.png)
![(Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile](/img/structure/B1415356.png)
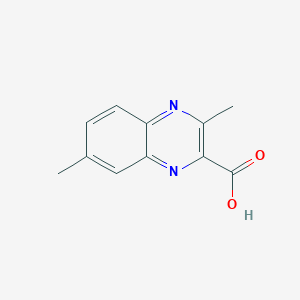
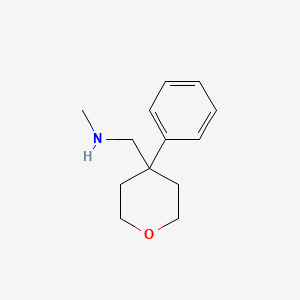
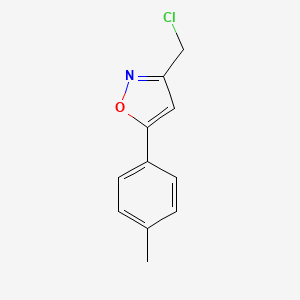
![8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1415363.png)
